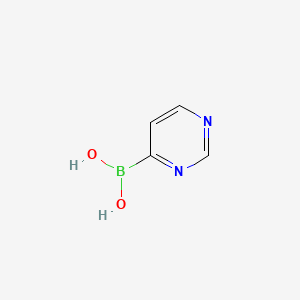
Pyrimidin-4-ylboronic acid
Übersicht
Beschreibung
Pyrimidin-4-ylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It is used as an intermediate in the preparation of aldosterone synthase inhibiting pyrimidinylnaphthalenes via Suzuki cross-coupling reactions .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Other methods involve a ZnCl2-catalyzed three-component coupling reaction , and a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines .Molecular Structure Analysis
The molecular weight of Pyrimidin-4-ylboronic acid is 123.906 g/mol . The molecular formula is C4H5BN2O2 .Chemical Reactions Analysis
Pyrimidin-4-ylboronic acid is used in the synthesis of various chemical compounds. For example, it is used in the preparation of aldosterone synthase inhibiting pyrimidinylnaphthalenes via Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
Pyrimidin-4-ylboronic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 334.7±34.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Application in Cross-Coupling Reactions
Field
Chemistry, specifically organic synthesis .
Summary of the Application
4-Pyridinylboronic acid, a compound similar to Pyrimidin-4-ylboronic acid, is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Methods of Application
The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
Results or Outcomes
This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, and it has been applied in the synthesis of various pharmaceuticals and fine chemicals .
Application in Sensing
Field
Chemistry, specifically analytical chemistry .
Summary of the Application
Boronic acids, including Pyrimidin-4-ylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Methods of Application
The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
These sensing applications have been used in a wide range of areas, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Application in Drug Synthesis
Field
Summary of the Application
Boronic acids, including Pyrimidin-4-ylboronic acid, are used in the synthesis of various pharmaceuticals .
Methods of Application
The methods of application vary depending on the specific drug being synthesized. However, one common method is the use of boronic acids in cross-coupling reactions to form carbon-carbon bonds .
Results or Outcomes
The use of boronic acids in drug synthesis has led to the development of a wide range of pharmaceuticals .
Application in Biological Labeling
Field
Summary of the Application
Boronic acids can interact with diols, which leads to their utility in biological labeling .
Methods of Application
The methods of application involve the use of boronic acids to label biological molecules, such as proteins or carbohydrates .
Results or Outcomes
This application has been used in a wide range of areas, including protein manipulation and modification .
Application in Material Science
Field
Summary of the Application
Boronic acids, including Pyrimidin-4-ylboronic acid, are used in the synthesis of various materials .
Methods of Application
The methods of application vary depending on the specific material being synthesized. However, one common method is the use of boronic acids in cross-coupling reactions to form carbon-carbon bonds .
Results or Outcomes
The use of boronic acids in material science has led to the development of a wide range of materials .
Application in Heterocyclic Compound Synthesis
Field
Summary of the Application
Pyrimidine derivatives, including Pyrimidin-4-ylboronic acid, are used in the synthesis of various heterocyclic compounds .
Methods of Application
The methods of application involve the use of pyrimidine derivatives in various organic reactions to form heterocyclic compounds .
Results or Outcomes
The synthesis of heterocyclic compounds containing pyrimidine moiety has led to the development of a wide range of compounds with various biological activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
pyrimidin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFFTJDRKXKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673551 | |
| Record name | Pyrimidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-4-ylboronic acid | |
CAS RN |
852362-24-4 | |
| Record name | B-4-Pyrimidinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852362-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
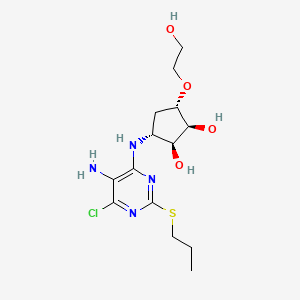
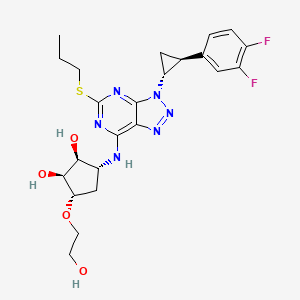
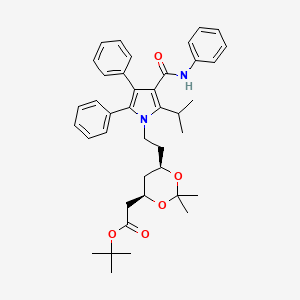
![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
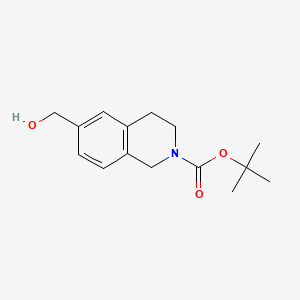
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)
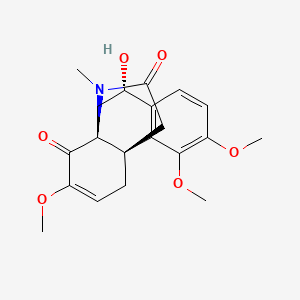
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
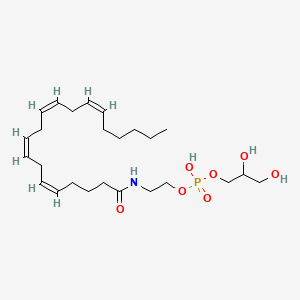
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)